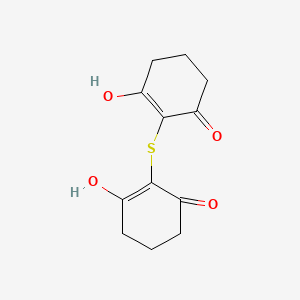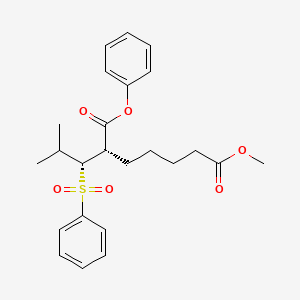
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- typically involves multiple steps. One common method includes the esterification of heptanedioic acid with 7-methyl 1-phenyl alcohol in the presence of a strong acid catalyst. The intermediate product is then reacted with 2-methyl-1-(phenylsulfonyl)propyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanedioic acid: A simpler dicarboxylic acid with similar structural features.
2-Methyl-1-(phenylsulfonyl)propyl chloride: A precursor used in the synthesis of the target compound.
7-Methyl 1-phenyl alcohol: Another precursor used in the synthesis.
Uniqueness
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is unique due to its combination of ester and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
112375-48-1 |
|---|---|
Formule moléculaire |
C24H30O6S |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
7-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]heptanedioate |
InChI |
InChI=1S/C24H30O6S/c1-18(2)23(31(27,28)20-14-8-5-9-15-20)21(16-10-11-17-22(25)29-3)24(26)30-19-12-6-4-7-13-19/h4-9,12-15,18,21,23H,10-11,16-17H2,1-3H3/t21-,23-/m1/s1 |
Clé InChI |
CYMOPVRYHFSEKW-FYYLOGMGSA-N |
SMILES isomérique |
CC(C)[C@H]([C@@H](CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
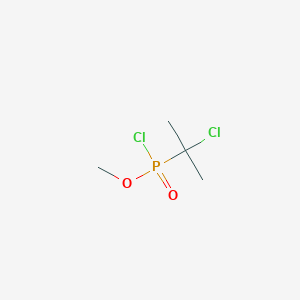
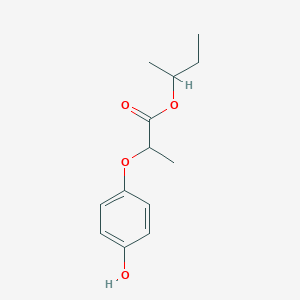
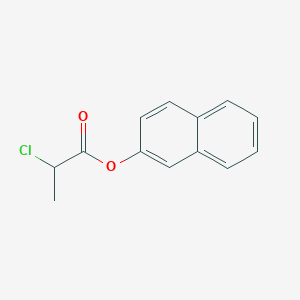
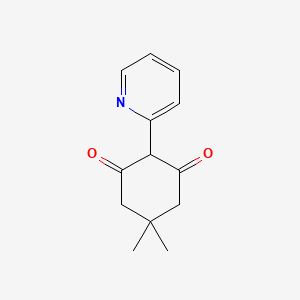
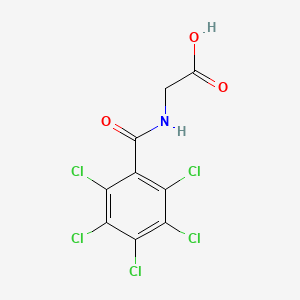
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine](/img/structure/B14318471.png)
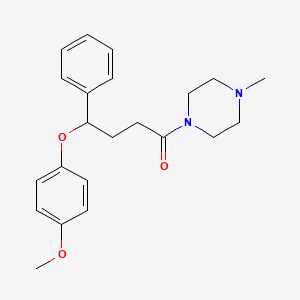


![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
